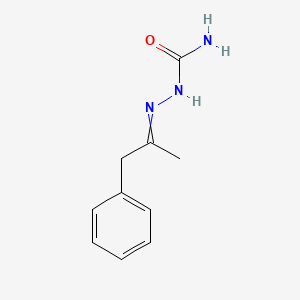
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- is a chemical compound with the molecular formula C10H13N3O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a phenylethylidene moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 1-methyl-2-phenylethylidene. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazinecarboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of functionalized compounds .
科学的研究の応用
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism by which Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1-Phenylethanone semicarbazone
- 2-(1-Phenylethylidene)-1-hydrazinecarboxamide
- 2-(1-Phenylethylidene)hydrazine-1-carboxamide
Uniqueness
Hydrazinecarboxamide, 2-(1-methyl-2-phenylethylidene)- stands out due to its unique combination of a hydrazinecarboxamide group with a phenylethylidene moiety. This structure imparts distinctive chemical properties that make it valuable for various applications in research and industry .
特性
CAS番号 |
831-84-5 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
(1-phenylpropan-2-ylideneamino)urea |
InChI |
InChI=1S/C10H13N3O/c1-8(12-13-10(11)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14) |
InChIキー |
BQHVZAZCRLSVKK-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















